3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride
Overview
Description
3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing oxygen and nitrogen atoms in their structure, which often exhibit significant biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride typically involves multiple steps, starting with the reaction of piperidine with appropriate benzene derivatives. The process may include:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Cyclization: The amine undergoes cyclization with a suitable carbonyl compound to form the benzoxazine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound's solubility and stability.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves continuous monitoring of temperature, pressure, and pH to optimize the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents on the benzene ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Benzoxazine derivatives: Other benzoxazine compounds with different substituents and functional groups.
Piperidine derivatives: Compounds containing the piperidine ring with various modifications.
Indole derivatives: Compounds with the indole nucleus, which share some structural similarities.
Uniqueness: 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride stands out due to its specific combination of the benzoxazine ring and the piperidine moiety
Properties
IUPAC Name |
3-piperidin-4-yl-4H-1,3-benzoxazin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-13-15(11-5-7-14-8-6-11)9-10-3-1-2-4-12(10)17-13;/h1-4,11,14H,5-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURRXPKGZPCUML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC3=CC=CC=C3OC2=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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